molecular formula C25H36N6O2 B2405457 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851942-27-3

7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No.: B2405457
CAS No.: 851942-27-3
M. Wt: 452.603
InChI Key: JQKHMBLUYOTXLU-UHFFFAOYSA-N
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Description

7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine-2,6-dione derivatives

Preparation Methods

The synthesis of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the alkylation of a purine-2,6-dione core with a heptyl group, followed by the introduction of a phenylpiperazine moiety. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and subsequent substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: Due to its structural similarity to known bioactive molecules, it is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar compounds to 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione include other purine-2,6-dione derivatives, such as:

Properties

IUPAC Name

7-heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O2/c1-4-5-6-7-11-14-31-21(26-23-22(31)24(32)28(3)25(33)27(23)2)19-29-15-17-30(18-16-29)20-12-9-8-10-13-20/h8-10,12-13H,4-7,11,14-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKHMBLUYOTXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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